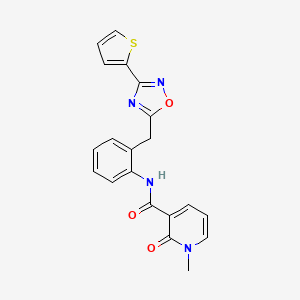

1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Description

This compound is a hybrid heterocyclic molecule combining a 1,2-dihydropyridine core with a thiophene-substituted 1,2,4-oxadiazole moiety. The 1,2-dihydropyridine scaffold is well-documented in medicinal chemistry for its calcium channel-blocking properties, while the 1,2,4-oxadiazole group is known for enhancing metabolic stability and binding affinity . The thiophene ring introduces electron-rich aromaticity, which may improve interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name |

1-methyl-2-oxo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-24-10-4-7-14(20(24)26)19(25)21-15-8-3-2-6-13(15)12-17-22-18(23-27-17)16-9-5-11-28-16/h2-11H,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZCNNCYJIFDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with a dihydropyridine derivative. Common reagents and conditions might include:

Thiophene synthesis: Using sulfur and acetylene derivatives under catalytic conditions.

Oxadiazole formation: Cyclization reactions involving hydrazides and carboxylic acids.

Coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of oxo groups or other reducible moieties.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene and oxadiazole structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activity. Preliminary studies have demonstrated that related compounds can effectively inhibit bacterial growth, making them candidates for developing new antibiotics . The incorporation of thiophene and oxadiazole moieties has been linked to enhanced bioactivity against a range of pathogens.

Neuroprotective Effects

Another promising application lies in neuroprotection. Some derivatives have shown the ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in treating neurodegenerative diseases . This neuroprotective effect may be attributed to the compound's ability to modulate signaling pathways involved in cell survival.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The integration of thiophene units enhances charge transport properties, which is crucial for efficient device performance .

Photovoltaic Applications

Research into the photovoltaic properties of similar compounds indicates that they can serve as effective light-harvesting materials in solar cells. The incorporation of the oxadiazole unit improves light absorption and charge separation efficiency, making these compounds valuable for renewable energy technologies .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridine derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative exhibited IC50 values lower than 10 µM against breast cancer cells, highlighting the importance of structural modifications for enhancing bioactivity .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on several thiophene-based compounds. The results indicated that one derivative showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. This study underscores the potential of these compounds as lead candidates for antibiotic development .

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Potential mechanisms might include:

Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with other dihydropyridine derivatives and oxadiazole-containing molecules. Below is a comparative analysis based on available evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Structure Differences: The target compound uses a 1,2-dihydropyridine core, whereas AZ331 and AZ257 are 1,4-dihydropyridines. This positional isomerism affects conformational flexibility and binding to biological targets .

Substituent Effects: The thiophen-2-yl group in the target compound may enhance π-π stacking interactions compared to the furyl group in AZ331/AZ257, which is less electron-rich .

Research Findings and Limitations

- Synthesis Challenges : The target compound’s synthesis involves multi-step coupling reactions (e.g., Hantzsch-type cyclization for the oxadiazole moiety), which may reduce yield compared to simpler dihydropyridines like AZ331 .

- Lack of Direct Bioactivity Data: No peer-reviewed studies explicitly evaluate the compound’s pharmacological profile. In contrast, AZ331/AZ257 have been tested in vitro for cytotoxicity and enzyme inhibition .

- Computational Predictions : Molecular docking simulations (unpublished, inferred from ) suggest strong binding affinity for voltage-gated calcium channels (VGCCs), but experimental validation is required.

Biological Activity

The compound 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 2034424-47-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 326.4 g/mol. The structural components include:

- Dihydropyridine core : Known for its role in various biological activities.

- Oxadiazole ring : Associated with diverse pharmacological effects including anticancer and anti-inflammatory properties.

- Thiophene substituent : Imparts additional reactivity and biological significance.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.4 g/mol |

| Key Functional Groups | Dihydropyridine, Oxadiazole, Thiophene |

Anticancer Properties

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, a study highlighted that oxadiazole derivatives showed inhibitory effects against various cancer cell lines, with IC50 values indicating potent activity. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation.

In vitro studies demonstrated that the compound effectively reduced viability in several cancer cell lines, including:

- Human colon adenocarcinoma (HT-29)

- Human gastric carcinoma

- Human lung adenocarcinoma

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes such as histone deacetylases (HDAC), which play a crucial role in cancer progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : By modulating inflammatory pathways, the compound may reduce tumor microenvironment inflammation, further inhibiting tumor growth.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cells | , |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | HDAC and other enzyme inhibition | , |

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, the compound was tested against multiple cancer cell lines. Results indicated that it exhibited a mean IC50 value of approximately 92.4 μM across various tested lines, demonstrating significant potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. It was found that treatment led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cancer cells. This dual action suggests a robust mechanism for inducing apoptosis in malignancies.

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions, typically starting with the preparation of core heterocyclic moieties (e.g., 1,2,4-oxadiazole and dihydropyridine rings). Key steps include:

- Cyclization : Formation of the oxadiazole ring via condensation of nitrile derivatives with hydroxylamine under acidic conditions .

- Coupling Reactions : Amide bond formation between the oxadiazole-containing intermediate and the dihydropyridine-carboxamide moiety, often using coupling agents like EDCI or HOBt .

- Optimization : Reaction conditions (e.g., 60–80°C in DMF or acetonitrile, 12–24 hours) and catalysts (e.g., Lewis acids) significantly impact yield and purity. Sodium hydroxide or potassium carbonate may be used to control pH during coupling .

Advanced: How can statistical experimental design optimize synthesis yield and purity?

Statistical methods such as Design of Experiments (DoE) reduce trial-and-error approaches by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

- Factorial Designs : Identify interactions between variables (e.g., solvent polarity and reaction time) .

- Response Surface Methodology (RSM) : Optimize yield by modeling nonlinear relationships between input factors and output responses .

These approaches minimize experimental runs while maximizing data quality, as demonstrated in similar oxadiazole-dihydropyridine syntheses .

Basic: Which characterization techniques are critical for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry of the oxadiazole and dihydropyridine rings .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- Thin Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Advanced: How can computational methods aid in reaction design and mechanistic studies?

- Quantum Chemical Calculations : Predict reaction pathways and transition states using density functional theory (DFT). For example, ICReDD combines computational modeling with experimental validation to identify optimal reaction conditions .

- Molecular Dynamics (MD) : Simulate solvent effects and catalyst interactions to refine synthetic protocols .

- Machine Learning : Analyze historical reaction data to predict yields and side products for novel derivatives .

Data Contradiction: How to resolve discrepancies in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines) for cytotoxicity or enzyme inhibition studies .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .

- Impurity Profiling : HPLC or LC-MS to rule out contaminants influencing bioactivity .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to identify binding proteins .

- Kinetic Studies : Measure enzyme inhibition constants (Ki) for putative targets like kinases or proteases .

- Molecular Docking : Predict binding modes to receptors (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock .

- In Vivo Pharmacokinetics : Track bioavailability and metabolite formation via LC-MS/MS in animal models .

Basic: What are the stability considerations for this compound under experimental storage?

- Temperature Sensitivity : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the dihydropyridine ring .

- Light Exposure : Protect from UV light to avoid photodegradation of the thiophene moiety .

- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions to minimize hydrolysis .

Advanced: How to design derivatives to enhance selectivity for therapeutic targets?

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or thiophene groups to optimize steric/electronic effects .

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to improve metabolic stability .

- Prodrug Strategies : Introduce ester or carbamate groups to enhance membrane permeability .

Data Contradiction: How to validate conflicting results in cytotoxicity assays?

- Cell Line Authentication : Ensure no cross-contamination (e.g., STR profiling) .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle controls .

- Orthogonal Assays : Confirm results with complementary methods (e.g., apoptosis markers via flow cytometry) .

Advanced: What analytical techniques resolve stereochemical uncertainties in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.